Tartaric anhydride
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Overview
Description
Tartaric anhydride, also known as diacetyl this compound, is a chemical compound derived from tartaric acid. It is an organic compound with the formula C8H10O7. This compound is a white crystalline solid that is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tartaric anhydride can be synthesized through the dehydration of tartaric acid. This process typically involves heating tartaric acid in the presence of a dehydrating agent such as acetic anhydride. The reaction proceeds as follows: [ \text{C4H6O6} \rightarrow \text{C8H10O7} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by heating tartaric acid with acetic anhydride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete dehydration. The resulting product is then purified through recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tartaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tartaric acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Acts as an acylating agent in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Esterification: Requires an alcohol and a catalyst such as sulfuric acid.
Acylation: Involves the use of nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Tartaric acid.
Esterification: Tartaric esters.
Acylation: Acylated derivatives of the nucleophile used.
Scientific Research Applications
Tartaric anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of tartaric anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form acylated products. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic and readily undergoes nucleophilic attack.
Comparison with Similar Compounds
Tartaric anhydride can be compared with other anhydrides such as maleic anhydride and succinic anhydride. While all these compounds are used as acylating agents, this compound is unique due to its derivation from tartaric acid and its specific reactivity profile. Similar compounds include:
Maleic Anhydride: Used in the production of resins and as a dienophile in Diels-Alder reactions.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and as a cross-linking agent in polymers.
This compound stands out due to its specific applications in the modification of biomolecules and its role in the synthesis of tartaric esters, which are valuable in various industrial processes.
Properties
CAS No. |
3019-59-8 |
---|---|
Molecular Formula |
C4H4O5 |
Molecular Weight |
132.07 g/mol |
IUPAC Name |
3,4-dihydroxyoxolane-2,5-dione |
InChI |
InChI=1S/C4H4O5/c5-1-2(6)4(8)9-3(1)7/h1-2,5-6H |
InChI Key |
BOGVTNYNTGOONP-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=O)OC1=O)O)O |
Origin of Product |
United States |
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